molecular formula C7H5NO2 B12894640 Isoxazole, 3-(2-furanyl)- CAS No. 651059-65-3

Isoxazole, 3-(2-furanyl)-

Cat. No.: B12894640
CAS No.: 651059-65-3
M. Wt: 135.12 g/mol
InChI Key: CSWYVAJJSBNRHX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3-(furan-2-yl)-1,2-oxazole . This name reflects its core structure:

  • A five-membered 1,2-oxazole ring (isoxazole) containing oxygen at position 1 and nitrogen at position 2.
  • A furan-2-yl substituent attached to the isoxazole ring at position 3.

The structural formula is represented in multiple formats:

  • SMILES : C1=COC(=C1)C2=NOC=C2, encoding the connectivity of atoms.
  • InChIKey : CSWYVAJJSBNRHX-UHFFFAOYSA-N, providing a unique molecular fingerprint.

The compound’s planar geometry arises from conjugated π-electrons across both aromatic rings, with bond angles constrained by the fused heterocycles. Computational models confirm sp² hybridization at all ring atoms, facilitating delocalized electron distribution.

Molecular Formula and Weight Analysis

Isoxazole, 3-(2-furanyl)- has the molecular formula C₇H₅NO₂ , corresponding to:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 7 12.01 84.07
Hydrogen 5 1.008 5.04
Nitrogen 1 14.01 14.01
Oxygen 2 16.00 32.00
Total 135.12

This molecular weight aligns with mass spectrometry data. Compared to parent isoxazole (C₃H₃NO, 69.06 g/mol), the furan substituent adds 66.06 g/mol, consistent with a C₄H₂O group.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by:

Identifier Type Value Source
CAS Registry Number 651059-65-3
ChemSpider ID 5855387
DSSTox Substance ID DTXSID60456827
Wikidata ID Q82279400

These identifiers facilitate cross-referencing across chemical databases. For instance, the CAS RN links to PubChem’s experimental data on boiling point (85–87°C at 20 Torr) and synthetic protocols.

Synonymous Naming Conventions in Chemical Databases

Nomenclature variations arise from differing substitution patterns and database curation practices:

Synonym Database Rationale
3-(2-Furyl)isoxazole CAS Common Chemistry Prioritizes substituent position
5-(2-Furyl)-1,2-oxazole-3-carbaldehyde ChemSpider Functional group inclusion
Furylisoxazole PubChem Trivial name emphasizing substituent

Properties

CAS No.

651059-65-3

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3-(furan-2-yl)-1,2-oxazole

InChI

InChI=1S/C7H5NO2/c1-2-7(9-4-1)6-3-5-10-8-6/h1-5H

InChI Key

CSWYVAJJSBNRHX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NOC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)isoxazole typically involves the Van Leusen reaction, which is a well-known method for constructing isoxazole rings. This reaction involves the use of tosylmethyl isocyanide (TOSMIC) as a key reagent. The process begins with the reaction of suitable furan derivatives with TOSMIC, leading to the formation of the isoxazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of 3-(Furan-2-yl)isoxazole can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Cycloaddition Reactions

Isoxazole, 3-(2-furanyl)- participates in [3+2] cycloadditions, leveraging its isoxazole ring as a dipolarophile or dipole. Key findings include:

Table 1: Cycloaddition Reactions and Outcomes

Dipole/DipolarophileReaction ConditionsProductYieldRegioselectivitySource
Nitrile oxide (R–C≡N–O)KOH/CH₃CN, rt3,5-Disubstituted isoxazole84–90%3,5 > 3,4
Ethyl propiolateSolvent-dependentEthyl-3-(2-furanyl)-5-carboxylate65–87%Solvent modulates 3,5:3,4 ratio
  • Mechanism : Reactions proceed via concerted 1,3-dipolar cycloaddition pathways, with regioselectivity influenced by solvent polarity and electronic effects of substituents . For example, polar aprotic solvents (e.g., DMSO) favor 3,5-regioisomers due to stabilization of transition-state dipoles .

Electrophilic Aromatic Substitution

The isoxazole ring undergoes electrophilic substitution at the C-4 position, while the furan ring reacts preferentially at C-5:

Table 2: Substitution Reactions

ElectrophileConditionsProductKey ObservationSource
HNO₃/H₂SO₄0–5°C4-Nitro-isoxazole derivativeNitration occurs exclusively on isoxazole ring
Cl₂ (FeCl₃)CH₂Cl₂, rt5-Chloro-furan derivativeChlorination favors furan ring
  • Notable Example : Nitration under mild conditions yields 4-nitro-3-(2-furanyl)isoxazole, retaining furan aromaticity .

Nucleophilic Substitution

The chloromethyl analog (3-(chloromethyl)-5-(2-furyl)isoxazole) demonstrates nucleophilic substitution at the chloromethyl group:

Table 3: Nucleophilic Reactions

NucleophileConditionsProductYieldApplicationSource
NaN₃DMF, 60°C3-Azidomethyl derivative78%Click chemistry precursor
KSHEtOH, reflux3-Mercaptomethyl analog82%Thiol-mediated bioconjugation
  • Limitation : Unsubstituted 3-(2-furanyl)isoxazole lacks direct nucleophilic sites; functionalization requires prior introduction of reactive groups (e.g., chloromethyl).

Oxidation:

  • Furan Ring : Oxidized to maleic anhydride derivatives using KMnO₄/H₂SO₄, disrupting aromaticity .

  • Isoxazole Ring : Resistant to mild oxidants but decomposes under strong conditions (e.g., CrO₃).

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to isoxazoline, preserving the furan moiety .

  • Selective reduction of nitro groups (if present) is achievable with SnCl₂/HCl .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the furan or isoxazole rings:

Table 4: Coupling Reactions

Reaction TypeSubstrateConditionsProductYieldSource
Suzuki-Miyaura5-Bromo-isoxazolePd(PPh₃)₄, K₂CO₃5-Aryl derivative75%
Sonogashira3-Iodo-furanCuI, PdCl₂3-Alkynyl analog68%

Mechanistic Insights

  • Cycloadditions : Concerted [3+2] mechanisms dominate, with nitrile oxides acting as 1,3-dipoles .

  • Solvent Effects : Dichloromethane enhances 3,5-regioselectivity (3.4:1 ratio) compared to ethanol (1.9:1) .

  • Electronic Modulation : Electron-withdrawing groups (e.g., –NO₂) on the isoxazole ring deactivate furan toward electrophiles .

Scientific Research Applications

Pharmaceutical Development

Isoxazole derivatives, including 3-(2-furanyl)-, are significant in the development of new pharmaceuticals. This compound serves as a building block for synthesizing various drugs with therapeutic properties.

  • Anti-inflammatory Agents : Research indicates that isoxazole compounds exhibit anti-inflammatory effects. For instance, modifications of isoxazole structures have led to the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial in treating inflammatory diseases .
  • Anticancer Activity : Isoxazole derivatives have shown potential as anticancer agents. Studies have demonstrated that certain modifications enhance their efficacy against various cancer cell lines .
  • Neuropharmacology : Isoxazole compounds are being explored for their effects on neurological disorders. They have been identified as potential candidates for treating conditions like schizophrenia and depression due to their interactions with neurotransmitter systems .

Agricultural Chemicals

The application of isoxazole, 3-(2-furanyl)- extends into agricultural chemistry where it is utilized in the formulation of herbicides and pesticides.

  • Herbicide Development : The compound has been incorporated into herbicide formulations that target specific weed species while minimizing environmental impact. Its structural properties allow for selective inhibition of plant growth pathways .
  • Pesticide Formulations : Isoxazole derivatives are also being studied for their efficacy against various agricultural pests, contributing to sustainable farming practices by reducing reliance on broad-spectrum pesticides .

Material Science

In material science, isoxazole compounds play a role in developing advanced materials with specific properties.

  • Polymer Chemistry : Isoxazole derivatives are used to synthesize polymers that exhibit desirable thermal and mechanical properties. These materials find applications in coatings and composites that require durability and resistance to environmental factors .
  • Nanotechnology : Research has indicated that isoxazole-based materials can be employed in nanotechnology applications, particularly in creating nanocomposites with enhanced performance characteristics .

Biochemical Research

Isoxazole, 3-(2-furanyl)- has been instrumental in biochemical research, particularly regarding enzyme inhibition and receptor binding studies.

  • Enzyme Inhibition Studies : The compound has been used to investigate its inhibitory effects on various enzymes involved in metabolic pathways. This research aids in understanding disease mechanisms and developing targeted therapies .
  • Receptor Binding Assays : Isoxazole derivatives are employed in receptor binding studies to elucidate their interactions with biological receptors, providing insights into their pharmacological profiles .

Analytical Chemistry

In analytical chemistry, isoxazole compounds serve as standards for various analytical techniques.

  • Quantification Techniques : The compound is utilized as a reference standard in chromatographic methods for the accurate quantification of related substances in complex mixtures. This application is critical for ensuring the quality and safety of pharmaceutical products .

Data Tables

Application AreaSpecific Use CasesReferences
Pharmaceutical DevelopmentAnti-inflammatory drugs, anticancer agents
Agricultural ChemicalsHerbicides, pesticides
Material SciencePolymers, nanocomposites
Biochemical ResearchEnzyme inhibition studies, receptor binding
Analytical ChemistryReference standards for quantification

Case Studies

  • Anti-inflammatory Drug Development : A study focused on modifying isoxazole structures to enhance COX-2 inhibition demonstrated significant anti-inflammatory activity compared to traditional NSAIDs .
  • Agricultural Applications : Research on a new herbicide formulation containing isoxazole derivatives showed effective control over specific weed species while preserving crop health, highlighting its potential for sustainable agriculture practices .
  • Material Science Innovations : The synthesis of a novel polymer using isoxazole as a monomer resulted in materials with superior thermal stability and mechanical strength suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)isoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Physicochemical Properties of Selected Isoxazole Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method
Isoxazole, 3-(2-furanyl)- C₇H₅NO₂ 135.12 3-(2-furanyl) [3+2] cycloaddition
5-(2-Furanyl)-3-(5-nitro-2-furanyl)-isoxazole ethyl ester C₁₄H₁₀N₂O₇ 318.24 3-(5-nitro-2-furanyl), 5-(2-furanyl) Multi-step heterocyclic condensation
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate C₁₃H₁₆N₂O·C₆H₈O₇ 435.38 5-phenyl, 3-(dimethylaminoethyl) citrate salt Alkylation and salt formation
Triazole-Isoxazole Hybrids Variable Variable Triazole and isoxazole fused rings Click chemistry and cycloaddition
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-furanyl group in Isoxazole, 3-(2-furanyl)-, provides electron-rich aromaticity, enhancing nucleophilic reactivity. In contrast, the 5-nitro-2-furanyl substituent () introduces electron-withdrawing effects, increasing electrophilic character and stability .
  • Bioactivity : Triazole-isoxazole hybrids () exhibit enhanced antibacterial activity due to synergistic effects between triazole (hydrogen-bonding capability) and isoxazole (rigid planar structure) moieties . The citrate salt derivative () shows improved solubility, critical for pharmacokinetics .

Biological Activity

Isoxazole, 3-(2-furanyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various case studies and research findings.

Chemical Structure and Synthesis

Isoxazole compounds are characterized by a five-membered heterocyclic ring containing an isoxazole moiety. The specific compound 3-(2-furanyl)- is derived from the incorporation of a furanyl group at the 3-position of the isoxazole ring. Various synthetic methods have been developed for producing isoxazole derivatives, often involving reactions with aldehydes or nitro compounds under specific conditions to yield functionalized products.

1. Anticancer Activity

Isoxazole derivatives have shown promising anticancer properties. A study reported that certain isoxazoles exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). For instance, compounds with a trifluoromethyl group demonstrated enhanced activity, with IC50 values as low as 2.63 µM for specific derivatives . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, as evidenced by expression analysis of apoptosis-related genes in treated cells .

CompoundIC50 (µM)Cell Line
2g2.63MCF-7
1419.72MCF-7
386-755HL-60

2. Antimicrobial Activity

Isoxazoles have also been evaluated for their antimicrobial properties. A series of synthesized derivatives showed significant antibacterial and antifungal activities. For example, certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 15.62 µg/ml against Candida albicans and Bacillus subtilis . The presence of pharmacologically active substituents such as chloro and nitro groups was associated with enhanced activity.

3. Anti-inflammatory and Analgesic Effects

Research indicates that isoxazole derivatives can possess anti-inflammatory properties. Compounds synthesized from isoxazoles have been tested for their ability to inhibit protein denaturation, which correlates with anti-arthritic activity . The results suggest that these compounds can serve as potential therapeutic agents for inflammatory diseases.

Case Studies

Study on HL-60 Cell Line : A detailed investigation into the cytotoxic effects of various isoxazoles on the HL-60 human promyelocytic leukemia cell line revealed that compounds like 3 and 6 induced significant changes in gene expression related to apoptosis. Isoxazole (3) decreased Bcl-2 expression while increasing p21^WAF-1 levels, indicating a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Antimicrobial Evaluation : Another study highlighted the synthesis of new isoxazole derivatives which were tested against various bacterial strains. Compounds showed potent activity against Gram-positive bacteria, with some exhibiting selective action against non-replicating Mycobacterium tuberculosis .

Q & A

Q. What are the common synthetic methodologies for preparing 3-(2-furanyl)isoxazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydroxylamine with α,β-unsaturated carbonyl precursors or via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, substituted isoxazoles can be synthesized by reacting 3-(2-furanyl)propanal oxime with ethyl acetoacetate under alkaline conditions, followed by chlorination and hydrolysis steps . Optimization includes adjusting stoichiometry (e.g., hydroxylamine hydrochloride in a 1:1 ratio with ketones), solvent selection (ethanol or acetic acid), and temperature control (reflux for 18–24 hours) to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3-(2-furanyl)isoxazole derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for confirming substitution patterns and aromaticity. For instance, furanyl protons typically appear as doublets in the δ 6.3–7.5 ppm range.
  • Infrared (IR) Spectroscopy : Detects functional groups like C=N (1600–1680 cm1^{-1}) and C-O (1200–1300 cm1^{-1}) in the isoxazole ring.
  • X-ray Crystallography : Resolves 3D structures and intermolecular interactions. A study on a 3-(10-chloro-9-anthryl)-5-[3-(prop-2-ynyloxy)phenoxymethyl]isoxazole derivative confirmed planarity and bond angles using single-crystal analysis .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for novel derivatives .

Q. How can researchers design in vitro assays to evaluate the antimicrobial activity of 3-(2-furanyl)isoxazole compounds?

  • Methodological Answer :
  • Microbial Strains : Use gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria, alongside fungal strains like Candida albicans.
  • Protocol :

Prepare serial dilutions of the compound in DMSO (≤1% final concentration).

Use agar diffusion or broth microdilution (MIC/MBC determination) with positive (e.g., ampicillin) and negative (DMSO) controls.

Incubate at 37°C for 24 hours and measure inhibition zones or optical density.

  • Data Interpretation : Compare activity to reference drugs and validate via dose-response curves. Derivatives with sulfur and fluorine substituents showed enhanced activity in similar studies .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory effects of 3-(2-furanyl)isoxazole derivatives on glutathione-dependent enzymes (e.g., GR, GST)?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to identify inhibition types (competitive, uncompetitive). For example, 3-(4-chlorophenyl)isoxazole showed uncompetitive inhibition of GR (IC50_{50} = 0.059 μM, Ki_i = 0.011 μM), while 3-(4-bromophenyl)isoxazole exhibited competitive GST inhibition (IC50_{50} = 0.099 μM) .
  • Structural Analysis : Bromine atoms enhance GST inhibition due to increased electron-withdrawing effects and steric interactions at the enzyme’s active site .
  • Validation : Use molecular docking or site-directed mutagenesis to confirm binding residues.

Q. How can structural modifications at the 3- and 5-positions of the isoxazole ring enhance antiprotozoal activity?

  • Methodological Answer :
  • Core Modifications : Introduce N-acylhydrazone or bithiophene groups at the 3-position. Compounds like 3bc and 6abc demonstrated IC50_{50} values <10 μM against Leishmania amazonensis and Trypanosoma cruzi .
  • Rational Design :

Prioritize substituents with high electronegativity (e.g., halogens) to improve membrane permeability.

Use QSAR models to predict bioactivity based on Hammett constants or logP values.

  • In Vivo Testing : Follow OECD guidelines for acute toxicity (e.g., LD50_{50}) before progressing to animal models.

Q. What strategies resolve contradictions in enzymatic inhibition data between structurally similar 3-(2-furanyl)isoxazole derivatives?

  • Methodological Answer :
  • Comparative Analysis : For bromo vs. chloro derivatives, assess steric effects (e.g., van der Waals radii: Br = 1.85 Å, Cl = 1.75 Å) and electronic profiles (Hammett σp_p values). Bromine’s larger size may improve binding affinity despite similar electronegativity .
  • Kinetic Profiling : Replicate assays under standardized conditions (pH 7.4, 25°C) and validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Cross-Validation : Compare results across multiple enzyme sources (e.g., human erythrocyte vs. recombinant GST/GR) to rule out batch variability .

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